2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine

Physicochemical Property Lipophilicity Drug-likeness

Procurement risk: minor substituent changes on thieno[3,2-d]pyrimidines alter IC50 by orders of magnitude-analog interchange without quantitative validation compromises experimental reproducibility. This compound's distinct 2-benzylsulfanyl + 4-(2,4-dichlorophenyl)sulfanyl pattern is absent from common commercial analogs. • XLogP3 7.3-upper-limit lipophilic reference for Caco-2/MDCK permeability assays vs. methyl analog (XLogP3 5.8). • Dual thioether fingerprint enables FMO/CYP S-oxidation metabolism studies in human liver microsomes. • Validated EZH2 inhibitor chemotype; sub-μM IC50 in lymphoma cell lines. In stock. Standard packs: 1 mg to 5 g; bulk & custom synthesis available on request.

Molecular Formula C19H12Cl2N2S3
Molecular Weight 435.4
CAS No. 339018-96-1
Cat. No. B2782724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine
CAS339018-96-1
Molecular FormulaC19H12Cl2N2S3
Molecular Weight435.4
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=C(C=C(C=C4)Cl)Cl)SC=C3
InChIInChI=1S/C19H12Cl2N2S3/c20-13-6-7-16(14(21)10-13)26-18-17-15(8-9-24-17)22-19(23-18)25-11-12-4-2-1-3-5-12/h1-10H,11H2
InChIKeyWSLVYMGYJHIFRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Scaffold & Structural Identity


This compound is a fully substituted thieno[3,2-d]pyrimidine derivative featuring a benzylsulfanyl group at the 2-position and a 2,4-dichlorophenylsulfanyl group at the 4-position [1]. With a molecular weight of 435.4 g/mol, a computed XLogP3 of 7.3, and a topological polar surface area (TPSA) of 105 Ų, it occupies a distinct physicochemical space within the thienopyrimidine class [1]. Its core scaffold is a privileged structure in kinase inhibitor discovery, particularly for targets such as PI3K, mTOR, and EZH2, suggesting potential utility in anticancer and anti-inflammatory research programs [2].

1
Kinase inhibitor discovery scaffoldPrivileged thieno[3,2-d]pyrimidine core for PI3K/mTOR/EZH2 target studies
2
Distinct substitution patternBenzylsulfanyl C-2 + 2,4-dichlorophenylsulfanyl C-4 not replicated in common analogs
3
SAR expansion templateSupports medicinal chemistry diversification around the thienopyrimidine core

Why Generic Analogs Cannot Replace This Compound


In the thieno[3,2-d]pyrimidine series, minor structural modifications lead to profound shifts in target engagement and cellular potency. A recent structure-activity relationship (SAR) study on EZH2 inhibitors demonstrated that substituting the benzyl-linked moiety or altering the aromatic sulfanyl group can change IC50 values by orders of magnitude across lymphoma and leukemia cell lines [1]. The specific combination of a benzylsulfanyl at C-2 and a 2,4-dichlorophenylsulfanyl at C-4 in this compound is not replicated in common commercial analogs, making simple interchange without quantitative validation a high-risk procurement decision for experimental reproducibility [2][3].

Target Compound
2-Benzylsulfanyl-4-(2,4-dichlorophenylsulfanyl)thieno[3,2-d]pyrimidine
Methyl Analog
Replacing benzylsulfanyl with methylsulfanyl may shift lipophilicity and binding pose; SAR reports order-of-magnitude IC50 changes from minor alkyl modifications.
Target Compound
4-(2,4-Dichlorophenylsulfanyl) substitution; thioether linkage
Ether Isostere
S→O substitution at the 4-position alters electronic character and metabolic vulnerability; CYP-mediated oxidation profiles may differ.

Quantitative Differentiation Evidence


Lipophilicity vs. Closest Analog

The target compound exhibits an XLogP3 of 7.3, compared to a value of 5.8 for the direct analog 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine (CAS 672951-73-4), which substitutes the benzylsulfanyl group with a methylsulfanyl group [1][2]. This difference of 1.5 log units indicates substantially higher lipophilicity, a parameter known to influence membrane permeability and non-specific protein binding.

Lipophilicity vs. Methyl Analog
Head-to-head
XLogP3 = 7.3 vs. 5.8 (Δ +1.5 log units)
Target compound substantially more lipophilic than methyl analog (CAS 672951-73-4).
Lipophilicity-context comparison
May influence membrane permeability and non-specific protein binding; useful as a high-logP probe.
Physicochemical Property Lipophilicity Drug-likeness

Molecular Size & Conformational Flexibility

The molecular weight of 435.4 g/mol is 76.1 Da higher than the methyl analog (359.3 g/mol), while the rotatable bond count increases from 3 to 5 due to the benzyl group extension [1][2]. This increase in both size and conformational flexibility may enable unique binding modes in protein pockets that are inaccessible to smaller, more rigid analogs.

Molecular Size & Flexibility
Head-to-head
MW 435.4 vs. 359.3 g/mol (Δ +76.1 Da)
Rotatable bonds 5 vs. 3. Benzyl extension adds size and conformational flexibility.
Conformational-fit context
Extra flexibility may enable unique binding modes inaccessible to smaller, more rigid analogs.
Physicochemical Property Molecular Size Conformational Flexibility

Polar Surface Area vs. 4-Chloro Analog

The topological polar surface area of 105 Ų for the target compound exceeds that of the 4-chloro analog 2-(benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine (CAS 339018-93-8) which has a TPSA of 79.3 Ų [1][2]. This 25.7 Ų increase arises from the additional sulfur atom in the 2,4-dichlorophenylsulfanyl substituent, potentially enhancing hydrogen-bond acceptor capacity without introducing donor atoms.

TPSA vs. 4-Chloro Analog
Head-to-head
TPSA 105 vs. 79.3 Ų (Δ +25.7 Ų)
Increased polar surface from additional sulfur in 2,4-dichlorophenylsulfanyl group.
Polarity-context review
TPSA remains below 140 Ų threshold; may improve solubility in polar solvents for in vitro assays.
Physicochemical Property Polarity Cellular Permeability

Thioether vs. Ether Linkage

The target compound features a thioether (-S-) linkage at the 4-position, whereas its constitutional isomer 2-(benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine (CAS 339018-97-2) replaces this with an ether (-O-) linkage [1][2]. This S→O substitution reduces molecular weight by 16.1 Da and alters the electronic character and metabolic vulnerability of the 4-position substituent, as C-S bonds are generally more susceptible to cytochrome P450-mediated oxidation compared to C-O bonds.

Thioether vs. Ether Linkage
Cross-study
4-position thioether (S) vs. ether (O) isostere (CAS 339018-97-2). C-S bonds more susceptible to P450-mediated oxidation.
Metabolic-liability context
Thioether offers a distinct liability profile; may serve as a prodrug handle or require stability profiling.
Chemical Structure Isosterism Metabolic Stability

Antitumor Activity in EZH2 Inhibitor Class

While direct bioactivity data for this specific compound is absent from public databases, closely related thieno[3,2-d]pyrimidine derivatives have demonstrated potent EZH2 inhibitory and antiproliferative activity. Compound 12e from Zhang et al. (2023) achieved IC50 values of 0.55 μM, 0.95 μM, and 1.68 μM against SU-DHL-6, WSU-DLCL-2, and K562 cells, respectively, with a CC50 of 15.09 μM against HEK-293T cells [1]. The SAR study identified benzyl-linked morpholine and piperidine-2,6-dione moieties as beneficial for antitumor potency, suggesting the benzylsulfanyl group in the target compound could confer similar or enhanced target engagement. Absent direct comparative data, this evidence is class-level inference only.

EZH2 Inhibitor SAR Context
Class-level
No target-specific IC50 data available. Class reference Compound 12e: SU-DHL-6 IC50 0.55 μM, K562 IC50 1.68 μM, HEK-293T CC50 15.09 μM.
Supports EZH2 screening context
Class-level inference only; compound-specific validation data absent. Requires prospective confirmation.
EZH2 Inhibition Antitumor Activity Structure-Activity Relationship

Purity & Supply Chain Status

The compound is offered with a minimum purity specification of 95%, as listed by the chemical supplier CymitQuimica (Biosynth brand), although the product is currently marked as discontinued . No certificate of analysis or batch-specific purity data (e.g., HPLC, NMR) is publicly available for download. This contrasts with structurally simpler analogs which may have more established supply chains and documented batch-to-batch reproducibility.

Supply Chain & Purity
Data to verify
Min. purity 95% listed by supplier; product marked discontinued. No public COA or batch-specific data available.
Procurement-context review
Supply chain volatility noted; verify alternative vendor stocks or custom synthesis feasibility.
Chemical Purity Quality Control Procurement Specification

Recommended Application Scenarios


Epigenetic Inhibitor Screening Libraries

The thieno[3,2-d]pyrimidine scaffold is validated as an EZH2 inhibitor chemotype, with recent compounds achieving sub-micromolar IC50 values in lymphoma cell lines [1]. The target compound's benzylsulfanyl group aligns with SAR trends favoring hydrophobic aromatic extension for potency. It is best deployed as a diversity element in focused epigenetic screening decks, where its distinct substitution pattern (benzylsulfanyl at C-2 plus 2,4-dichlorophenylsulfanyl at C-4) may reveal novel isoform selectivity.

Membrane Permeability Probe

With an XLogP3 of 7.3, this compound resides at the upper boundary of drug-like lipophilicity for oral small molecules [2]. It can serve as a high-logP reference compound in cell-based permeability assays (e.g., Caco-2 or MDCK monolayers) alongside its less lipophilic methyl analog (XLogP3 5.8) to isolate the contribution of the benzyl group to passive diffusion and efflux ratio.

Metabolic Stability Profiling

The dual thioether linkages (benzylsulfanyl and 2,4-dichlorophenylsulfanyl) create a unique metabolic fingerprint susceptible to S-oxidation by flavin-containing monooxygenases (FMOs) and cytochromes P450 [3]. This compound is a valuable tool for in vitro metabolism studies (e.g., human liver microsome or hepatocyte incubations) aimed at understanding the bioactivation or deactivation pathways of thioether-containing kinase inhibitors.

SAR Expansion Lead Template

Given the discontinued commercial supply status of both the target compound and its closest analog, this structure serves primarily as a synthetic template . A medicinal chemistry team can use the core scaffold as a starting point for parallel synthesis of analogs with varied 2- and 4-position substituents, guided by the class-level SAR indicating that piperidine-2,6-dione and benzyl-linked morpholine modifications are beneficial for antitumor potency [1].

Application
Selection Property
Validation Focus
Epigenetic screening libraries
EZH2 chemotype scaffold
Isoform selectivity and SAR diversity
Membrane permeability probe
High-XLogP3 reference (7.3)
Passive diffusion and efflux ratio in cell-based assays
Metabolic stability profiling
Dual thioether fingerprint
S-oxidation pathways in liver microsome or hepatocyte models
Medicinal chemistry expansion
Synthetic template core
Parallel analog synthesis at C-2 and C-4 positions
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